molecular formula C16H21ClN2 B14692484 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride CAS No. 34273-99-9

2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride

Cat. No.: B14692484
CAS No.: 34273-99-9
M. Wt: 276.80 g/mol
InChI Key: DNAJRKDNZREEAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-methyl-1-oxo-1,2,3,4-tetrahydrocarbazole with benzylamine can yield a pyrazinocarbazole derivative . The reaction conditions often include the use of solvents like benzene and catalysts such as tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, it can antagonize the depressant effects of reserpine and tetrabenazine, and potentiate the central effects of amphetamine and l-dopa . These interactions suggest that the compound may influence neurotransmitter pathways in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3,3a,4,5,6-Hexahydro-3,8-dimethyl-1H-pyrazino(3,2,1-jk)carbazole hydrochloride apart is its specific substitution pattern and the resulting pharmacological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

34273-99-9

Molecular Formula

C16H21ClN2

Molecular Weight

276.80 g/mol

IUPAC Name

4,12-dimethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride

InChI

InChI=1S/C16H20N2.ClH/c1-11-6-7-14-13(10-11)12-4-3-5-15-16(12)18(14)9-8-17(15)2;/h6-7,10,15H,3-5,8-9H2,1-2H3;1H

InChI Key

DNAJRKDNZREEAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C.Cl

Origin of Product

United States

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